
2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group.
Piperazine Derivatization: The piperazine ring is functionalized with the protected amino group.
Acetic Acid Addition: The final step involves the addition of the acetic acid moiety to complete the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the multiple steps required for the synthesis, ensuring high purity and yield.
化学反応の分析
Types of Reactions
2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group.
Substitution: The compound can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Piperidine is often used to remove the Fmoc group.
Substitution: Various alkylating agents can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction typically yields the deprotected amine.
科学的研究の応用
2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialized polymers and materials.
作用機序
The mechanism of action for 2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under basic conditions, revealing the free amine for further reactions.
類似化合物との比較
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
Uniqueness
What sets 2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid apart is its specific structure, which includes a piperazine ring. This ring can enhance the compound’s stability and reactivity, making it particularly useful in peptide synthesis and other applications.
特性
分子式 |
C23H27N3O4 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
2-[4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C23H27N3O4/c27-22(28)15-26-13-11-25(12-14-26)10-9-24-23(29)30-16-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21H,9-16H2,(H,24,29)(H,27,28) |
InChIキー |
PJUPEYFAERZMPB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B12833808.png)
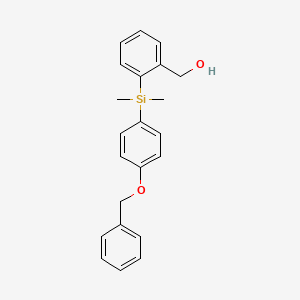
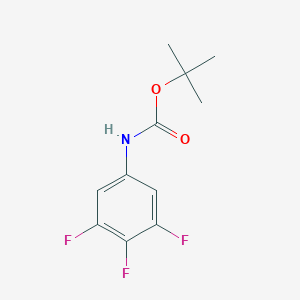
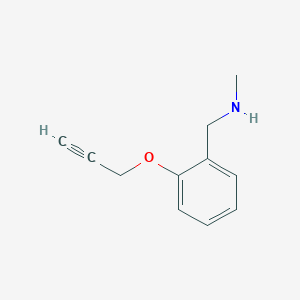
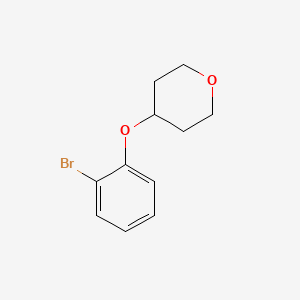
![5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B12833834.png)
![6-Chloro-2-methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B12833837.png)


![5-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12833848.png)
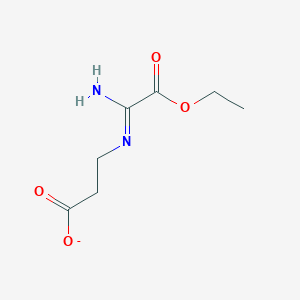
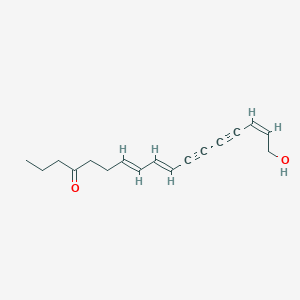
![5,6-Diamino-2-ethyl-8-morpholin-4-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12833871.png)

